1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one
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Overview
Description
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by a phenyl group attached to the oxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various cellular targets, leading to their diverse therapeutic potential.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is noted that the polar nature of the imidazole ring, a similar heterocyclic compound, helps to overcome the solubility problems of poorly soluble drug entities . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact their bioavailability.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may induce a variety of molecular and cellular changes depending on the specific target and cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different oxazole-based structures.
Substitution: Substitution reactions can introduce various functional groups into the oxazole ring, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride: This compound is structurally similar but contains an amine group instead of a ketone.
1-(5-Phenyl-1,3-oxazol-2-yl)ethanol: This compound has a hydroxyl group in place of the ketone.
Uniqueness: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its phenyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(5-phenyl-1,3-oxazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUCIYOXGVBUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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